Home > Products > Screening Compounds P146992 > 4-(Prop-2-yn-1-yl)piperidine
4-(Prop-2-yn-1-yl)piperidine - 918870-55-0

4-(Prop-2-yn-1-yl)piperidine

Catalog Number: EVT-3195868
CAS Number: 918870-55-0
Molecular Formula: C8H13N
Molecular Weight: 123.20
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 4-(Prop-2-yn-1-yl)piperidine can be achieved through several methods, with the propargylation of piperidine being one of the most common approaches. This process typically involves the reaction of piperidine with bromoacetylene or similar alkynes under controlled conditions.

General Synthetic Route

  1. Starting Materials: Piperidine and bromoacetylene.
  2. Reagents: A base such as sodium hydride or potassium carbonate may be used to deprotonate piperidine, facilitating nucleophilic attack on the alkyl halide.
  3. Reaction Conditions: The reaction is usually conducted in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (around 60–80 °C).
  4. Workup: After completion, the reaction mixture is quenched with water, and the product can be extracted using organic solvents followed by purification through column chromatography.

This synthetic route has been reported to yield 4-(Prop-2-yn-1-yl)piperidine in good purity and yield, often exceeding 85% .

Molecular Structure Analysis

The molecular structure of 4-(Prop-2-yn-1-yl)piperidine features a six-membered piperidine ring with a prop-2-ynyl group attached at the nitrogen atom.

Key Structural Features

  • Piperidine Ring: A saturated six-membered ring containing one nitrogen atom.
  • Alkyne Group: The prop-2-ynyl substituent contains a triple bond between two carbon atoms, contributing to the compound's reactivity.

Spectroscopic Data

The molecular structure can be confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Characteristic peaks corresponding to the protons on the piperidine ring and the alkyne group can be observed.
  • Infrared Spectroscopy (IR): The presence of alkyne functional groups can be identified by specific absorption bands in the region of approximately 2100–2260 cm^{-1}.
Chemical Reactions Analysis

4-(Prop-2-yn-1-yl)piperidine participates in a variety of chemical reactions due to its functional groups.

Common Reactions

  1. Oxidation: The alkyne group can be oxidized using reagents like potassium permanganate or ozone, leading to carbonyl compounds.
  2. Reduction: Reduction reactions with lithium aluminum hydride can convert the alkyne to an alcohol.
  3. Substitution Reactions: Nucleophilic substitution can occur at the alkyne terminal carbon, allowing for further functionalization.

These reactions highlight the compound's versatility and potential for further derivatization in synthetic chemistry .

Mechanism of Action

The mechanism of action for 4-(Prop-2-yn-1-yl)piperidine primarily involves its interaction with biological targets, particularly enzymes.

Target Interactions

  1. Enzyme Inhibition: The compound has been shown to bind irreversibly to oxidases, inhibiting their activity through covalent modification at their active sites.
  2. Reactive Oxygen Species Generation: It acts as a photosensitizer, generating reactive oxygen species such as singlet oxygen and superoxide anions, which can lead to oxidative stress within cells .

Cellular Effects

The generation of reactive oxygen species can trigger various cellular responses, including apoptosis and alterations in cell signaling pathways.

Physical and Chemical Properties Analysis

Key Properties

  1. Molecular Weight: Approximately 175.23 g/mol.
  2. Melting Point: Reported melting points vary but typically fall within the range of 34–65 °C depending on purity and specific derivatives .
  3. Solubility: Generally soluble in organic solvents like ethanol and dichloromethane but insoluble in water.

Stability

The stability of 4-(Prop-2-yn-1-yl)piperidine under various conditions is crucial for its application in research and pharmaceuticals. It is relatively stable under ambient conditions but may degrade upon prolonged exposure to light or moisture.

Applications

4-(Prop-2-yn-1-yl)piperidine has several notable applications:

  1. Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various diseases due to its biological activity.
  2. Chemical Biology: Utilized in studies investigating enzyme mechanisms and cellular processes related to oxidative stress.
  3. Synthetic Chemistry: Acts as a versatile intermediate for synthesizing more complex organic molecules.

Research continues into its potential therapeutic uses, particularly in areas such as cancer treatment and neuropharmacology .

Introduction: Pharmacological Significance and Research Context of 4-(Prop-2-yn-1-yl)piperidine Scaffolds

Historical Development of Propargylamine-Containing Bioactive Compounds

The therapeutic exploration of propargylamine derivatives began with monoamine oxidase (MAO) inhibitors. Selegiline (Deprenyl), an irreversible selective MAO-B inhibitor containing a propargylamine group attached to an amphetamine core, became a cornerstone PD therapy in the 1980s. Its neuroprotective effects, extending beyond dopamine preservation, were partially attributed to the propargylamine moiety’s ability to form covalent adducts with the flavin adenine dinucleotide (FAD) cofactor within MAO-B, alongside stabilizing mitochondrial membranes and inducing anti-apoptotic proteins [7]. This success spurred the development of rasagiline, a structurally optimized propargylamine (N-propargyl-1(R)-aminoindan) with enhanced potency and reduced amphetamine-like side effects, also approved for PD [7] [9].

The evolution continued with the conceptual shift towards MTDLs. Ladostigil, synthesized by integrating the carbamate cholinesterase (ChE) inhibitor motif of rivastigmine into the rasagiline structure, emerged as a pivotal prototype. It acts as a brain-selective MAO-A/B and cholinesterase inhibitor, demonstrating neuroprotective and anti-apoptotic properties in preclinical models, though its clinical progression halted after Phase II trials [2] [7]. Concurrently, the ASS234 hybrid combined the propargylamine moiety from rasagiline with the ChE inhibitory fragment of donepezil, exhibiting potent dual AChE/MAO-B inhibition, Aβ anti-aggregation, and antioxidant capacities in vitro and in vivo [7].

Parallel efforts explored structurally simpler propargylamine derivatives. Quinolylnitrones (QNs), designed by incorporating propargylamine-linked piperazines or piperidines into 8-hydroxyquinoline scaffolds (e.g., MC903 and QN 19), yielded potent dual inhibitors of butyrylcholinesterase (hBChE) and MAO-B. QN 19 notably reduced amyloid plaque load in transgenic AD mice, demonstrating disease-modifying potential . This historical trajectory underscores the propargylamine group's transition from a MAO-inhibiting pharmacophore to a critical component in MTDLs targeting interrelated neurodegenerative pathways.

Table 1: Key Propargylamine-Containing Compounds in Neurotherapeutics Development

Compound NameCore Structure FeaturesPrimary Targets & ActionsKey Advancement
Selegiline (Deprenyl)Propargylamine + AmphetamineIrreversible MAO-B inhibitorFirst selective MAO-B inhibitor for PD; Neuroprotection
RasagilinePropargylamine + 1(R)-AminoindanIrreversible MAO-B inhibitorImproved potency & reduced side effects vs. Selegiline
LadostigilPropargylamine (Rasagiline) + Carbamate (Rivastigmine)MAO-A/B, AChE, BuChE inhibitorBrain-selective MTDL; Neuroprotective in preclinical models
ASS234Propargylamine + Indanone-Benzylpiperidine (Donepezil)AChE, MAO-B inhibitor; Aβ anti-aggregationDual ChE/MAO-B inhibition with disease-modifying effects
QN 19Propargylamine-Piperidine + 8-Hydroxyquinoline NitronehBChE (IC₅₀ = 1.06 nM), hMAO-B (IC₅₀ = 4.46 µM); Metal chelation, AntioxidantReduced amyloid plaques in AD transgenic mice
Compound 5 (Sigma ligand)4-(Prop-2-yn-1-yl)piperidine + Pyridinedicarbonitrileσ1R (Kᵢ = 1.45 nM), AChE (IC₅₀ = 13 nM)High-affinity dual σ1R/ChE ligand for neuropathic pain

Rationale for Multi-Target-Directed Ligand Design in Neurodegenerative and Anti-Infective Therapeutics

Neurodegenerative diseases and intractable infections exemplify conditions with multifactorial, intertwined pathologies, rendering single-target agents inadequate. The MTDL strategy, employing single molecules to modulate multiple disease-relevant targets simultaneously, offers a promising solution. The 4-(prop-2-yn-1-yl)piperidine scaffold is exceptionally well-suited for this approach due to its inherent pharmacological polyvalence:

  • Neurodegenerative Disease Rationale:
  • Cholinergic-Monoaminergic Crosstalk: AD involves progressive loss of cholinergic neurons (reduced ACh) and increased BuChE activity alongside elevated MAO-B expression, contributing to oxidative stress and neurotransmitter depletion (dopamine, serotonin). PD primarily features dopaminergic neuron loss with MAO-B overexpression. A MTDL inhibiting both ChEs (especially BuChE in late AD) and MAO-B (e.g., derivatives like QN 19 or Compound 5 [8]) can elevate multiple neurotransmitters and reduce oxidative stress synergistically.
  • Beyond Enzymes: The scaffold facilitates incorporation of additional pharmacophores targeting Aβ aggregation (e.g., 8-hydroxyquinoline in QNs ), metal dyshomeostasis (metal chelating groups), sigma receptors (σ1R for neuroprotection and pain modulation, e.g., pyridine-dicarbonitriles [8]), or anti-apoptotic pathways (propargylamine itself).
  • Structural Basis for Multi-Target Engagement: The piperidine nitrogen provides a basic center for ionic interactions in enzyme active sites (e.g., AChE catalytic anionic site - CAS). The propargyl group enables covalent or strong non-covalent binding (e.g., to MAO-B FAD or σ1R hydrophobic pockets). The 4-position linker length and terminal alkyne influence orientation towards peripheral sites (e.g., AChE peripheral anionic site - PAS, involved in Aβ aggregation) [4] [8]. Computational studies confirm these ligands can occupy distinct subsites within multiple targets [8].
  • Anti-Infective Rationale:
  • Overcoming Resistance: Pathogens like Candida auris exhibit alarming multidrug resistance (MDR). Piperidine-triazole hybrids (e.g., pta1-pta3) disrupt fungal membranes and induce apoptosis via non-traditional mechanisms, offering potential against MDR strains [5].
  • Dual/Multi-Mechanism Action: Hybrids can combine membrane disruption (piperidine/lipophilic moieties) with intracellular target inhibition (e.g., DNA/metabolic enzymes via triazole or maleimide warheads). Aminoacetylene maleimide hybrids demonstrate anticancer activity potentially involving multiple signaling pathways [6].
  • Structural Versatility for Target Hopping: The scaffold allows facile attachment of diverse antimicrobial pharmacophores (azoles, carbazoles, quinolones) via the piperidine nitrogen or propargyl terminus, enabling rapid optimization against evolving targets [5] [6] [9].

Scope of Current Research on 4-(Prop-2-yn-1-yl)piperidine Derivatives

Contemporary research leverages the 4-(prop-2-yn-1-yl)piperidine scaffold across therapeutic domains, focusing on rational design, synthesis, and mechanistic evaluation:

  • Neurodegenerative Disease Focus:
  • Optimizing ChE/MAO-B Dual Inhibitors: Refining substituents on the piperidine ring (N-benzyl vs. N-H) and propargyl group (N-methylation) to balance potency, selectivity (AChE vs BuChE, MAO-A vs MAO-B), brain penetration, and safety. QN 19 exemplifies success with nanomolar hBChE inhibition .
  • Targeting Sigma Receptors: Designing high-affinity σ1R ligands (Kᵢ < 10 nM) like Compound 5 for neuropathic pain and cognitive enhancement, often combined with ChE inhibition [8].
  • Incorporating Disease-Modifying Moieties: Conjugating with Aβ-interacting units (coumarins, chromones), metal chelators (8-HQ, hydroxamic acids), or antioxidants to create "pan-therapeutic" MTDLs [4].
  • Anti-Infective & Anticancer Focus:
  • Novel Antifungals: Developing piperidine-1,2,3-triazolylacetamides (pta1-pta3) with potent fungicidal activity against MDR C. auris (MICs 0.24–0.97 µg/mL) via membrane disruption, apoptosis induction, and S-phase cell cycle arrest [5].
  • Anticancer Hybrids: Synthesizing aminoacetylene maleimide-piperidine hybrids (e.g., 4c, 5c) active against breast cancer (MCF-7, MDA-MB-231) and leukemia (K562) cell lines, potentially targeting kinases or DNA [6].
  • ALK/ROS1 Inhibitors: Utilizing piperidine fragments (e.g., in Crizotinib analogs 4-6) for chiral optimization and CNS penetration in cancer therapy, including brain metastases [9].
  • Methodological Scope:
  • Synthetic Chemistry: Employing click chemistry (CuAAC), amide coupling, Mannich reactions, and nucleophilic substitutions for efficient derivatization [5] [6] [7].
  • Biophysical & Computational Studies: Utilizing X-ray crystallography (e.g., QN 19 in hBChE/hMAO-B ), covalent/orthosteric docking (MAO-B, BuChE, σ1R [7] [8]), and molecular dynamics to understand binding modes and guide design.
  • In vitro & in vivo Evaluation: Rigorous profiling of target enzyme inhibition (Ellman's assay for ChEs, Amplex Red for MAOs), antimicrobial susceptibility (CLSI methods), cytotoxicity, neuroprotection models (e.g., 6-OHDA for PD, scopolamine/transgenic mice for AD), and behavioral studies [5] [7].

Table 2: Scope of Current Research on 4-(Prop-2-yn-1-yl)piperidine Derivatives

Therapeutic AreaLead Compound ExamplesKey Biological Activities/TargetsPrimary Research Objectives
Neurodegenerative (AD/PD)QN 19 Dual hBChE (IC₅₀ 1.06 nM)/hMAO-B (IC₅₀ 4.46 µM) inhibitor; Antioxidant; Metal chelator; Reduces Aβ plaquesOptimize brain delivery; Enhance MAO-B potency; Assess long-term disease modification
Compound 5 [8]High σ1R affinity (Kᵢ 1.45 nM); Dual AChE (IC₅₀ 13 nM)/BuChE inhibitorDevelop subtype-selective σ1R modulators; Validate efficacy in neuropathic pain models
ASS234 analogs [7]Dual AChE/MAO-B inhibition; Anti-Aβ aggregationImprove selectivity over MAO-A; Reduce potential toxicity
Anti-Infectivepta1, pta2, pta3 [5]Anti-Candida auris (MIC 0.24-0.97 µg/mL); Membrane disruption; Apoptosis induction; S-phase arrestBroaden antifungal spectrum (e.g., molds); Improve pharmacokinetics; Assess in vivo efficacy
Anticancer4c, 5c, 5e, 5h [6]Cytotoxic vs MCF-7, MDA-MB-231, K562; Mechanisms under studyIdentify primary molecular target(s); Enhance solid tumor activity; Reduce off-target toxicity
Crizotinib (4), Alectinib (5), Ceritinib (6) analogs [9]ALK/ROS1 kinase inhibition; Brain metastasis potentialOptimize CNS penetration; Overcome resistance mutations

Properties

CAS Number

918870-55-0

Product Name

4-(Prop-2-yn-1-yl)piperidine

IUPAC Name

4-prop-2-ynylpiperidine

Molecular Formula

C8H13N

Molecular Weight

123.20

InChI

InChI=1S/C8H13N/c1-2-3-8-4-6-9-7-5-8/h1,8-9H,3-7H2

InChI Key

STZDXUXQXGQAHH-UHFFFAOYSA-N

SMILES

C#CCC1CCNCC1

Canonical SMILES

C#CCC1CCNCC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.